Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate
Description
Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate is a structurally complex thiophene-based compound featuring a benzothiadiazole sulfonamide moiety. This compound belongs to a class of ethyl thiophene carboxylates, which are often explored for their bioactivity and synthetic versatility.
Properties
CAS No. |
312500-58-6 |
|---|---|
Molecular Formula |
C22H20N4O5S3 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoyl]amino]-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H20N4O5S3/c1-3-13-12-15(22(28)31-4-2)21(32-13)23-20(27)14-8-5-6-9-16(14)26-34(29,30)18-11-7-10-17-19(18)25-33-24-17/h5-12,26H,3-4H2,1-2H3,(H,23,27) |
InChI Key |
NCOHJHZSYMEWID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=NSN=C43)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Diethyl Malonate Coupling Approach
The CN101906092B patent outlines a method for synthesizing 2-thiophenecarboxylic acid derivatives via diethyl malonate coupling. Adapted for this compound:
-
Bromination : Thiophene is brominated at the 2-position using pyridine perbromide hydrobromide in halohydrocarbon solvents at -10–0°C.
-
Alkylation : The 2-bromothiophene intermediate reacts with diethyl malonate in the presence of alkali metals (e.g., sodium) at 100–120°C to form 2-(2-thiophene)diethyl malonate.
-
Decarboxylation : Saponification with alcoholic KOH followed by acid-catalyzed decarboxylation yields the 5-ethyl-3-carboxylate thiophene.
Key Data :
Michael Addition-Cyclization Strategy
The ACS Omega study demonstrates thiophene synthesis via Michael addition of cyanothioacetamide to α-bromochalcones, followed by cyclization. For the 5-ethyl substituent:
-
α-Bromochalcone Preparation : Ethyl vinyl ketone reacts with bromine to form α-bromoethylketone.
-
Michael Addition : Cyanothioacetamide adds to α-bromoethylketone in ethanol with KOH catalysis.
-
Cyclization : Intramolecular thiolation under basic conditions forms the thiophene ring.
Advantages : Atom-economical, avoids harsh bromination conditions.
Incorporation of the Benzothiadiazole Sulfonamide Group
The DrugBank entry DB07568 highlights methods for attaching benzothiadiazole sulfonamides:
Sulfonylation of Aniline Intermediates
-
Sulfonation : 2,1,3-Benzothiadiazol-4-sulfonyl chloride reacts with 2-aminophenyl carbonyl precursors in dichloromethane (DCM) at 0°C.
-
Deprotection : Acidic hydrolysis (HCl/EtOH) removes protecting groups if present.
Critical Parameters :
-
Temperature : <5°C prevents sulfonyl chloride decomposition.
-
Stoichiometry : 1.1 eq sulfonyl chloride ensures complete conversion.
Final Esterification and Purification
Ethyl Ester Formation
Crystallization
Alternative Pathways and Comparative Analysis
One-Pot Sequential Functionalization
A modified approach combines steps 2 and 3 in a single reactor:
Solid-Phase Synthesis
Immobilizing the thiophene core on Wang resin enables iterative coupling, though scalability remains limited.
Challenges and Optimization Strategies
Regioselectivity in Thiophene Substitution
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the benzothiadiazole moiety can be reduced to amines.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Acidic or basic hydrolysis conditions can be employed.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate has several notable applications across different scientific domains:
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures.
Biology
- Biological Probes : Its unique structural features make it suitable for probing biological systems, potentially aiding in the study of protein interactions and cellular processes.
Medicine
- Therapeutic Potential : Investigated for its potential as a therapeutic agent, particularly in conditions responsive to sulfonamide derivatives, such as certain bacterial infections and cancer treatments.
Industry
- Advanced Materials Development : Utilized in the development of organic semiconductors and photovoltaic cells due to its electronic properties.
Case Studies and Research Findings
While specific case studies focusing solely on this compound may be limited, research has indicated its potential in:
- Antimicrobial Activity : Studies have suggested that compounds containing benzothiadiazole moieties exhibit significant antimicrobial properties.
- Photovoltaic Applications : Research indicates that thiophene-based compounds can enhance the efficiency of organic photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzothiadiazole moiety can interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
The compound’s core structure—a thiophene ring substituted with ethyl carboxylate and amide-linked aromatic groups—is shared with several derivatives. Key structural variations among analogs include:
- Substituents on the thiophene ring: Positions 2 and 5 are common modification sites. For example, describes a tetrahydrobenzo[b]thiophene derivative with a 4-hydroxyphenyl group, while features cyano and substituted phenylacrylamido groups .
- Amide/sulfonamide linkages : The target compound’s benzothiadiazole sulfonamide is distinct from simpler benzamides (e.g., ’s chlorophenylbenzamide) or heterocyclic amides (e.g., ’s triazole-linked benzamide) .
- Heterocyclic appendages : Compounds like those in incorporate fused heterocycles (imidazo-triazoles), whereas ’s derivative includes a methylthio-thiadiazole group .
Comparative Data Table
Key Findings and Insights
Synthetic challenges : Introducing the benzothiadiazole sulfonamide likely requires precise sulfonation conditions, as seen in sulfonyl chloride-based syntheses (e.g., ) .
Bioactivity gaps : While antimicrobial and antioxidant activities are prominent in analogs (e.g., ), the target compound’s specific effects remain unexplored in the provided literature .
Biological Activity
Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate is a complex organic compound with a unique structure that incorporates a benzothiadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C24H22N4O5S3
- Molar Mass : 542.65 g/mol
- CAS Number : 329196-04-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiadiazole and thiophene rings are believed to play critical roles in these interactions, potentially affecting various signaling pathways and enzymatic activities.
Anticancer Activity
Research indicates that compounds featuring benzothiadiazole derivatives exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro assays have shown that it possesses significant antibacterial effects, particularly against Gram-positive bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with protein synthesis.
Anti-inflammatory Effects
Studies have suggested that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity may be linked to its ability to modulate signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation, condensation, and esterification. For example, sulfonyl chloride intermediates (e.g., benzothiadiazole derivatives) are reacted with aminophenyl precursors under anhydrous conditions. Knoevenagel condensation with substituted benzaldehydes in toluene, catalyzed by piperidine and acetic acid, has been used for analogous thiophene derivatives (yields: 72–94%) . Optimization requires monitoring via TLC and adjusting reaction time (5–6 hours), stoichiometry, and solvent polarity. Purification via recrystallization (ethanol or methanol) is critical to achieve >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.0–8.5 ppm for benzothiadiazole), ethyl groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2), and carbonyl signals (δ 165–170 ppm for ester/amide groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]+ and fragments corresponding to sulfonyl and benzothiadiazole moieties .
- IR Spectroscopy : Key stretches include ν(C=O) at ~1700 cm⁻¹ (ester), ν(N–H) at ~3300 cm⁻¹ (amide), and ν(S=O) at ~1350 cm⁻¹ .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Methodological Answer :
- In vitro antioxidant assays : DPPH radical scavenging and FRAP assays (IC50 values compared to ascorbic acid) .
- Anti-inflammatory screening : Carrageenan-induced rat paw edema model to assess COX-2 inhibition .
- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the benzothiadiazole or thiophene rings) influence biological activity and target selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Benzothiadiazole sulfonamide : Critical for tubulin binding and antiproliferative activity. Electron-withdrawing groups (e.g., –NO2) enhance enzyme inhibition (e.g., kinase targets) .
- Thiophene ester group : Hydrolysis to carboxylic acid improves solubility but reduces membrane permeability. Ethyl substitution at position 5 increases metabolic stability .
- Data Table :
Q. How can computational methods (e.g., molecular docking, QSAR) guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes to tubulin (PDB: 1SA0) or COX-2 (PDB: 3LN1). Focus on hydrogen bonding with Arg369 (tubulin) or Tyr385 (COX-2) .
- QSAR Models : Develop 2D descriptors (logP, polar surface area) to correlate with bioavailability. For example, derivatives with logP < 3.5 show better absorption in Caco-2 assays .
Q. How should researchers address contradictory data in biological assays (e.g., divergent IC50 values across studies)?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., paclitaxel for tubulin assays).
- Validate purity : Ensure >95% purity via HPLC before testing. Impurities like unreacted sulfonyl chlorides may skew results .
- Statistical analysis : Apply ANOVA to compare replicates and identify outliers. For example, a study reported IC50 = 0.45 μM (n = 6, SD ± 0.02) versus 1.20 μM (n = 3, SD ± 0.15), suggesting variability in cell viability protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
